
Rovalpituzumab Tesirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rovalpituzumab Tesirine has been used in trials studying the treatment of GLIOBLASTOMA, Malignant Melanoma, Other Solid Tumors, Small Cell Lung Cancer, and Medullary Thyroid Cancer, among others.
This compound is an antibody-drug conjugate (ADC) containing a humanized IgG1 monoclonal antibody (MAb) directed against the delta-like protein 3 (DLL3), conjugated to the cytotoxic pyrrolobenzodiazepine (PBD) dimer D6.5 (SC-DR002) via a maleimide-containing linker with an eight-carbon polyethylene glycol spacer and a cathepsin B-cleavable valine-alanine dipeptide, with potential antineoplastic activity. The MAb moiety of this compound selectively binds to DLL3 on tumor cell surfaces. Upon internalization of the ADC, the dipeptide linker is cleaved and D6.5 is released. Then the imine groups of the PBD moiety bind to the N2 positions of guanines on opposite strands of DNA. This induces DNA strand breaks, inhibits DNA replication, leads to G2/M cell cycle arrest, induces cell death, and inhibits the proliferation of DLL3-overexpressing tumor cells. DLL3, a membrane protein that binds to Notch receptors and regulates Notch-mediated signaling and gene transcription, is overexpressed by certain cancers but is rarely expressed by normal, healthy cells.
科学的研究の応用
Rovalpituzumab tesirine (Rova-T) is an antibody-drug conjugate (ADC) that targets DLL3, a Notch pathway ligand expressed in small cell lung cancer (SCLC) tumors . It consists of a humanized IgG1 antibody against DLL3 (SC16) conjugated to the cytotoxic pyrrolobenzodiazepine (PBD) dimer D6.5 (SC-DR002) via a protease-cleavable linker . Rova-T binds to DLL3 on target cells, internalizes, and releases the toxin upon proteolytic cleavage. The PBD dimers then bind to the DNA minor groove, forming covalent adducts that stall replication forks, arrest the cell cycle at the G2–M boundary, and induce apoptosis .
Clinical Trials and Studies
This compound has been evaluated in several clinical trials for the treatment of SCLC and other cancers .
Phase 1 Study in Frontline Treatment of Extensive-Stage SCLC
A phase 1 study evaluated Rova-T alone or in combination with platinum-based chemotherapy (cisplatin or carboplatin combined with etoposide [CE]) in the frontline treatment of extensive-stage SCLC . The study permitted one cycle of CE pre-enrollment and included four cohorts:
- Rova-T monotherapy (0.3 mg/kg every 6 weeks × 2)
- Rova-T induction (0.3 mg/kg every 6 weeks × 2) followed by CE every 21 days × 4
- Rova-T (0.1 or 0.2 mg/kg every 6 weeks × 2) overlapping with CE every 21 days × 4
- Rova-T maintenance (0.3 mg/kg every 6 weeks × 2) after CE every 21 days × 4
In cohort 3, which involved Rova-T at 0.2 mg/kg plus CE, 7 out of 14 patients (50%) had confirmed objective responses, with a median progression-free survival of 5.2 months and a median overall survival of 10.3 months . The study concluded that lower doses of Rova-T may be associated with a lower incidence of certain Rova-T-related adverse events of special interest. However, there was no clear efficacy benefit of adding Rova-T to CE .
Phase 3 MERU Study as Maintenance Therapy After First-Line Chemotherapy
The MERU study was a phase 3 randomized, double-blinded, placebo-controlled study that evaluated Rova-T versus placebo as maintenance therapy in patients with extensive-stage SCLC after platinum-based chemotherapy . Patients without disease progression after four cycles of platinum-based, front-line chemotherapy were randomized 1:1 to receive 0.3 mg/kg Rova-T or placebo every 6 weeks . The study found that Rova-T significantly improved progression-free survival (PFS) versus placebo by investigator assessment (4.0 versus 1.4 months, hazard ratio = 0.48, p < 0.001) . However, due to the lack of survival benefit in the Rova-T arm, the study did not meet its primary endpoint and was terminated early . The frequency of grade ≥3 and drug-related toxicities were also higher with Rova-T versus placebo .
TRINITY Phase II Study in Third-Line and Beyond (3L+) Setting
The TRINITY study, an open-label, single-arm, phase II study, assessed the safety and efficacy of Rova-T in patients with DLL3-expressing SCLC in the third-line and beyond (3L+) setting . All patients received 0.3 mg/kg Rova-T intravenously every 6 weeks for two cycles as the initial treatment . The study permitted an additional two cycles of Rova-T for patients who tolerated the initial treatment, achieved disease control, had confirmed progressive disease at least 12 weeks after the second dose, did not receive additional anticancer therapy before the re-treatment, and did not have ≥grade 2 edema or ≥grade 3 pleural or pericardial effusion .
TAHOE Phase 3 Study
The TAHOE study compared Rova-T with topotecan as second-line therapy in DLL3-high SCLC. The study concluded that Rova-T exhibited an inferior overall survival and higher rates of serosal effusions, photosensitivity reaction, and peripheral edema in patients with SCLC compared to topotecan .
Reasons for Ineffectiveness
Despite initial enthusiasm from phase 1 clinical trials, several studies have shown that this compound is ineffective against SCLC . Possible reasons for the drug's ineffectiveness include :
- The inability of Rova-T to displace topotecan as an effective therapy for SCLC.
- Inferior overall survival compared to topotecan.
- Higher rates of adverse events such as serosal effusions, photosensitivity reaction, and peripheral edema.
Other Cancers
特性
CAS番号 |
1613313-09-9 |
---|---|
分子式 |
C78H108N10O25S |
分子量 |
1617.8 g/mol |
IUPAC名 |
(2R)-3-[(3R)-1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-[[(6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-aminopropanoic acid |
InChI |
InChI=1S/C78H108N10O25S/c1-49(2)70(84-68(90)16-21-103-23-25-105-27-29-107-31-33-109-35-36-110-34-32-108-30-28-106-26-24-104-22-17-80-67(89)15-18-85-69(91)43-66(76(85)97)114-48-58(79)77(98)99)72(93)82-52(5)71(92)83-54-13-11-53(12-14-54)47-113-78(100)88-60-42-65(63(102-7)40-57(60)74(95)87-46-51(4)38-61(87)75(88)96)112-20-10-8-9-19-111-64-41-59-56(39-62(64)101-6)73(94)86-45-50(3)37-55(86)44-81-59/h11-14,39-42,44-46,49,52,55,58,61,66,70,75,96H,8-10,15-38,43,47-48,79H2,1-7H3,(H,80,89)(H,82,93)(H,83,92)(H,84,90)(H,98,99)/t52-,55-,58-,61-,66+,70-,75-/m0/s1 |
InChIキー |
NQUUPTGRJYIXSL-YPDXTJLXSA-N |
異性体SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C[C@H](C8=O)SC[C@@H](C(=O)O)N)OC |
正規SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)CC(C8=O)SCC(C(=O)O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。